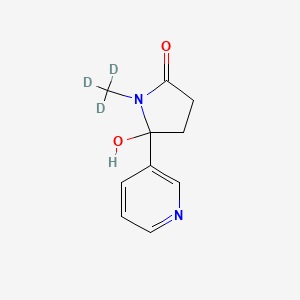
3-(3-Bromopropyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Bromopropyl)phenol is an organic compound characterized by a phenol group attached to a 3-bromopropyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Bromopropyl)phenol typically involves the bromination of 3-propylphenol. One common method is the nucleophilic substitution reaction where 3-propylphenol reacts with bromine in the presence of a catalyst. The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-25°C to ensure optimal yield.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow reactors, which allow for better control over reaction conditions and scalability. The use of phase-transfer catalysts can also enhance the efficiency of the bromination process.
Analyse Chemischer Reaktionen
Types of Reactions: 3-(3-Bromopropyl)phenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of 3-(3-Hydroxypropyl)phenol.
Oxidation Reactions: The phenol group can be oxidized to form quinones under specific conditions.
Reduction Reactions: The bromine atom can be reduced to form 3-propylphenol.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Oxidation: Potassium permanganate (KMnO4) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products:
Substitution: 3-(3-Hydroxypropyl)phenol.
Oxidation: Quinones.
Reduction: 3-Propylphenol.
Wissenschaftliche Forschungsanwendungen
3-(3-Bromopropyl)phenol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers and other advanced materials due to its reactive bromine group.
Wirkmechanismus
The mechanism of action of 3-(3-Bromopropyl)phenol involves its interaction with molecular targets through its phenol and bromopropyl groups. The phenol group can form hydrogen bonds with biological molecules, while the bromopropyl chain can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules. These interactions can disrupt biological pathways and exert various effects, such as antimicrobial activity.
Vergleich Mit ähnlichen Verbindungen
3-Bromophenol: Lacks the propyl chain, making it less versatile in certain applications.
3-Phenylpropyl bromide: Lacks the phenol group, reducing its ability to form hydrogen bonds with biological molecules.
3-(3-Hydroxypropyl)phenol: Similar structure but with a hydroxyl group instead of a bromine atom, leading to different reactivity and applications.
Uniqueness: 3-(3-Bromopropyl)phenol is unique due to the presence of both a phenol group and a bromopropyl chain, which allows it to participate in a wide range of chemical reactions and interact with various molecular targets. This dual functionality makes it a valuable compound in both research and industrial applications.
Eigenschaften
Molekularformel |
C9H11BrO |
|---|---|
Molekulargewicht |
215.09 g/mol |
IUPAC-Name |
3-(3-bromopropyl)phenol |
InChI |
InChI=1S/C9H11BrO/c10-6-2-4-8-3-1-5-9(11)7-8/h1,3,5,7,11H,2,4,6H2 |
InChI-Schlüssel |
LNLVJOYNKHNXMX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)O)CCCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


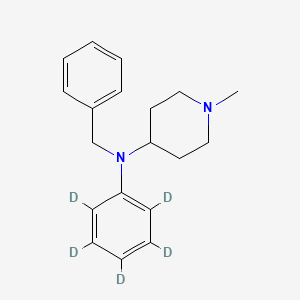
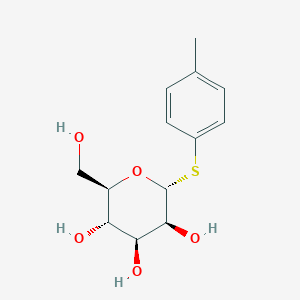

![2-chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]acetamide](/img/structure/B12431808.png)
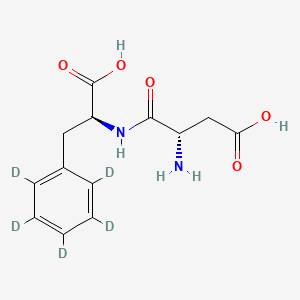
![Methyl 3-hydroxybicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B12431829.png)
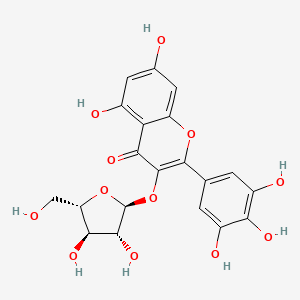

![N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(2-bromoacetyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamoyl bromide](/img/structure/B12431851.png)
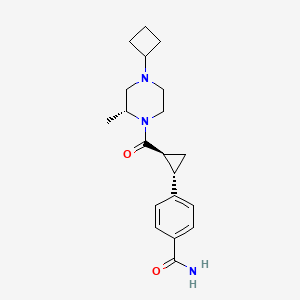
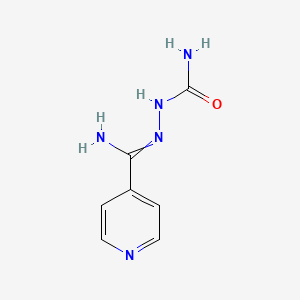
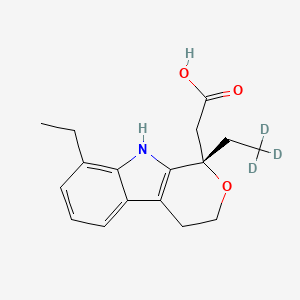
![N-((1R,6R)-6-Amino-2,2-difluorocyclohexyl)-5-methyl-4-(6-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidin-3-yl)thiophene-2-carboxamide](/img/structure/B12431871.png)
